1,1,2,2-Tetrakis(4-glycidoxyphenyl)ethane

Description

Contextualizing Multifunctional Epoxy Resins in Contemporary Materials Science

Epoxy resins are a vital class of thermosetting polymers extensively used in high-performance applications such as aerospace components, electronic encapsulants, adhesives, and coatings. swinburne.edu.aursc.org The versatility of epoxy resins stems from their excellent adhesion, chemical resistance, and processability. swinburne.edu.au In contemporary materials science, the demand has shifted towards "multifunctional" epoxy resins. swinburne.edu.autandfonline.com This multifunctionality refers to the integration of additional desirable properties beyond the standard characteristics of thermosets. These properties can include enhanced toughness, high-temperature stability, rapid curing capabilities, and improved electrical and thermal conductivity. swinburne.edu.autandfonline.com

The quest for multifunctional epoxy resins is driven by the needs of emerging technologies and advanced manufacturing processes. tandfonline.comfigshare.com Conventional difunctional epoxy resins, while widely used, can have limitations in terms of brittleness and thermal stability. swinburne.edu.au Multifunctional epoxy resins, by virtue of having more than two reactive sites per molecule, can form highly crosslinked polymer networks upon curing. This increased crosslink density is directly responsible for improvements in properties like glass transition temperature (Tg), modulus, and resistance to chemical and thermal degradation, making them indispensable for applications in demanding environments. rsc.org

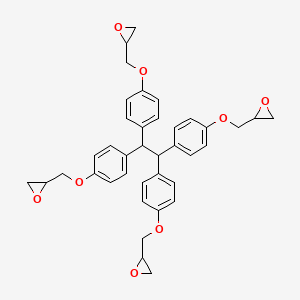

Structural Characteristics and Chemical Reactivity of 1,1,2,2-Tetrakis(4-glycidoxyphenyl)ethane

The distinct properties of this compound originate from its specific molecular structure. It is a tetrafunctional molecule, meaning it possesses four glycidyl (B131873) ether groups attached to a central tetraphenylethane backbone. This high functionality is key to its performance in advanced materials.

The chemical reactivity of this compound is centered on its four terminal epoxide rings. These three-membered rings are highly strained and can be readily opened by a variety of curing agents (also known as hardeners). Common curing agents include polyamines and anhydrides. epo.orggoogle.com The reaction, known as curing, involves the nucleophilic attack on one of the carbon atoms of the epoxy ring, leading to the formation of a covalent bond and the creation of a new hydroxyl group. This process transforms the low-molecular-weight liquid or solid resin into a rigid, three-dimensional thermoset network. The tetrafunctional nature of this compound allows for the creation of a densely crosslinked network, which imparts high thermal stability and mechanical strength to the final material.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 2-[[4-[1,2,2-tris[4-(oxiran-2-ylmethoxy)phenyl]ethyl]phenoxy]methyl]oxirane nih.gov |

| Molecular Formula | C38H38O8 nih.govncats.io |

| Molecular Weight | 622.7 g/mol nih.govncats.io |

| Form | Chips, Granules with a slight odor nih.govsigmaaldrich.com |

Table 2: Synthesis Parameters for a Tetraglycidyl Ether Epoxy Resin This table presents typical reaction conditions for the synthesis of a tetraglycidyl ether from its corresponding tetraphenol precursor, based on general literature.

| Parameter | Condition |

|---|---|

| Precursor | 1,1,2,2-Tetrakis(hydroxyphenyl)ethane researchgate.net |

| Reagent | Epichlorohydrin (B41342) researchgate.net |

| Etherification Catalyst | Tetraethylammonium (B1195904) bromide researchgate.net |

| Epoxidation Catalyst | Sodium hydroxide researchgate.net |

| Etherification Temperature | 85 °C researchgate.net |

Historical Development and Evolution of this compound Research

The history of epoxy resins began in the 1930s, with pioneering work by Dr. Pierre Castan in Switzerland and Dr. S.O. Greenlee in the United States. epoxyflooringtech.com.auepoxy-europe.eu Their work led to the first commercial production of diglycidyl ether of bisphenol A (DGEBA) based epoxy resins in the 1940s. epoxyflooringtech.com.au These initial resins were primarily difunctional.

The development of multifunctional epoxy resins like this compound represents a significant evolution from these early systems. The drive for materials with higher performance characteristics, particularly for the aerospace and electronics industries, spurred research into compounds with higher epoxy functionality during the 1970s and 1980s. epoxy-europe.eu The synthesis of tetrafunctional glycidyl ethers was a key advancement in achieving higher crosslink densities for enhanced thermal and mechanical properties. By the late 1980s, tetraglycidyl derivatives of 1,1,2,2-tetrakis(hydroxyphenyl)ethane were commercially available, such as EPON 1031 from Shell Chemical Company, indicating their established role in the specialty polymers market. epo.org

Overview of Research Trajectories for Tetraglycidyl Ethers

Research involving tetraglycidyl ethers, including this compound, continues to advance along several key trajectories. A primary focus is the development of high-performance composites, where these resins are combined with reinforcing fibers (like carbon or glass) for structural applications in aerospace and automotive industries. epo.orggoogle.com

Another significant area of research is the formulation of advanced adhesives and coatings. The high crosslink density afforded by tetraglycidyl ethers results in excellent adhesion and superior resistance to chemicals and high temperatures. epoxy-europe.eu Furthermore, research is exploring the modification of these epoxy systems to introduce additional functionalities. This includes creating toughened systems by blending with thermoplastics or rubbery modifiers, and developing materials with tailored electrical or thermal conductivity for electronics applications. rsc.org The synthesis of novel tetraglycidyl compounds based on different core structures, such as tetraglycidyl diamines, is also an active area of investigation to create resins with unique property profiles, such as controlled reactivity and improved moisture resistance. epo.org

Properties

IUPAC Name |

2-[[4-[1,2,2-tris[4-(oxiran-2-ylmethoxy)phenyl]ethyl]phenoxy]methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H38O8/c1-9-29(39-17-33-21-43-33)10-2-25(1)37(26-3-11-30(12-4-26)40-18-34-22-44-34)38(27-5-13-31(14-6-27)41-19-35-23-45-35)28-7-15-32(16-8-28)42-20-36-24-46-36/h1-16,33-38H,17-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDDQXUDCEIMISH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=C(C=C2)C(C3=CC=C(C=C3)OCC4CO4)C(C5=CC=C(C=C5)OCC6CO6)C7=CC=C(C=C7)OCC8CO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H38O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30621-65-9 | |

| Record name | 1,1,2,2-Tetrakis(4-glycidyloxyphenyl)ethane homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30621-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8029286 | |

| Record name | 1,1,2,2-(4,4',4'',4'''-Tetraglycidyloxyphenyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

622.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Granules with a slight odor; [Hexion MSDS] | |

| Record name | Oxirane, 2,2',2'',2'''-[1,2-ethanediylidenetetrakis(4,1-phenyleneoxymethylene)]tetrakis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxirane, 2,2',2'',2'''-(1,2-ethanediylidenetetrakis(4,1-phenyleneoxymethylene))tetrakis- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16322 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7328-97-4 | |

| Record name | 2,2′,2′′,2′′′-[1,2-Ethanediylidenetetrakis(4,1-phenyleneoxymethylene)]tetrakis[oxirane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7328-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | EPON Resin 1031 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007328974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxirane, 2,2',2'',2'''-[1,2-ethanediylidenetetrakis(4,1-phenyleneoxymethylene)]tetrakis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,2,2-(4,4',4'',4'''-Tetraglycidyloxyphenyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',2'',2'''-[ethane-1,2-diylidenetetrakis(p-phenyleneoxymethylene)]tetraoxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.018 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,2,2-TETRAKIS(4-GLYCIDOXYPHENYL)ETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4890VLF6RD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Polymerization and Curing Mechanisms of 1,1,2,2 Tetrakis 4 Glycidoxyphenyl Ethane

Anionic Ring-Opening Polymerization of Epoxide Groups

The anionic ring-opening polymerization of epoxides, including 1,1,2,2-Tetrakis(4-glycidoxyphenyl)ethane, is initiated by nucleophiles such as alkali metal alkoxides, hydroxides, or tertiary amines. The process is based on the formation of an alkoxide, which then reacts with an epoxy monomer, leading to the generation of another alkoxide that continues the polymer chain.

The initiation step involves the attack of the initiator (B:) on one of the carbon atoms of the epoxide ring, leading to the formation of an active center. Propagation then proceeds through the sequential addition of monomer units to this active center.

Initiation: B: + CH₂(O)CH-R → B-CH₂-CH(O⁻)-R

Propagation: B-CH₂-CH(O⁻)-R + n(CH₂(O)CH-R) → B-(CH₂-CH(O)-R)ₙ-CH₂-CH(O⁻)-R

The reactivity in anionic polymerization is influenced by the nature of the counter-ion and the solvent. Larger, softer counter-ions and polar aprotic solvents generally lead to a faster rate of polymerization due to better dissociation of the ion pair at the propagating chain end. ncats.io For multifunctional resins like this compound, the high concentration of epoxy groups can lead to rapid network formation. Recent studies on the solid-state anionic ring-opening polymerization of functional epoxide monomers have shown that bulky monomers can exhibit faster conversions compared to solution polymerization, with the melting point of the monomer being a critical predictor of mechanochemical reactivity. rsc.org

Cationic Ring-Opening Polymerization Mechanisms

Cationic ring-opening polymerization of this compound is initiated by electrophilic agents, such as Brønsted acids (e.g., H₂SO₄) or Lewis acids (e.g., BF₃, AlCl₃). nih.gov The initiation involves the protonation or coordination of the Lewis acid to the oxygen atom of the epoxide ring, forming an oxonium ion. This active species is then susceptible to nucleophilic attack by another monomer unit. nih.gov

Initiation (with a Brønsted acid): CH₂(O)CH-R + H⁺A⁻ → [CH₂(OH)CH-R]⁺A⁻

Propagation: [CH₂(OH)CH-R]⁺A⁻ + n(CH₂(O)CH-R) → H-[O-CH(R)-CH₂]ₙ-[O-CH(R)-CH₂]⁺A⁻

Common initiators for cationic polymerization include boron trifluoride complexes and onium salts like diaryliodonium and triarylsulfonium salts. The polymerization proceeds via an active oxonium ion at the end of the growing chain. For multifunctional epoxies, the high reactivity and functionality can lead to rapid gelation and the formation of a highly cross-linked network.

Thermal Curing Kinetics and Network Formation Dynamics

Thermal curing of this compound involves the reaction of the epoxy resin with a curing agent (hardener) at elevated temperatures. The kinetics of this process are crucial as they determine the processing window and the final properties of the cured material. The curing process of tetrafunctional epoxy resins is often studied using techniques like Differential Scanning Calorimetry (DSC) to determine kinetic parameters such as activation energy (Ea) and the order of reaction (n). scilit.com

The network formation in multifunctional epoxy resins is a complex process. Initially, linear or branched polymer chains are formed. As the reaction progresses, the molecular weight increases, and extensive branching leads to the formation of a three-dimensional network at the gel point. scilit.com The high functionality of this compound results in a high cross-link density, which imparts excellent thermal stability to the cured material. However, it can also lead to brittleness. researchgate.net The network development in multifunctional epoxies can occur rapidly at lower conversion rates due to the high system functionality. rsc.org

The following table shows representative kinetic data for the thermal curing of a tetrafunctional epoxy resin, AG-80, with m-Xylylenediamine (m-XDA), which can be considered analogous to the curing of this compound with an amine hardener.

| Curing System | Method | Activation Energy (Ea) (kJ/mol) | Reaction Order (n) |

| AG-80/m-XDA | Kissinger | 55.3 | - |

| AG-80/m-XDA | Ozawa | 59.1 | - |

Data adapted from a study on a comparable tetrafunctional epoxy resin. scilit.com

Photoinitiated Polymerization and Ultraviolet (UV) Curing Methodologies

Photoinitiated polymerization, or UV curing, offers a rapid, energy-efficient, and solvent-free method for curing epoxy resins. This process utilizes photoinitiators that, upon exposure to UV light, generate reactive species (cations or free radicals) that initiate the ring-opening polymerization of the epoxide groups.

For this compound, cationic photoinitiators are typically employed. These are often onium salts, such as diaryliodonium or triarylsulfonium salts, which photolyze to produce strong Brønsted acids that initiate the polymerization. nih.gov The efficiency of the polymerization can be influenced by factors such as the type and concentration of the photoinitiator, the intensity of the UV light, and the presence of co-initiators or sensitizers. nih.gov

The kinetics of photoinitiated cationic polymerization can be studied in real-time using techniques like Fourier-transform infrared (FTIR) spectroscopy. nih.gov The high functionality of this compound makes it well-suited for UV curing applications where rapid formation of a highly cross-linked and durable coating is desired.

Influence of Curing Agents and Accelerators on Cross-linking Architectures

The choice of curing agent and the use of accelerators have a profound impact on the final cross-linking architecture and, consequently, the properties of the cured this compound resin.

Amine-Based Curing Systems

Amine-based hardeners are widely used for curing epoxy resins. The curing reaction involves the nucleophilic attack of the primary and secondary amines on the epoxide ring. rsc.org The reaction proceeds in two steps: the primary amine reacts with an epoxy group to form a secondary amine and a hydroxyl group. This secondary amine can then react with another epoxy group to form a tertiary amine and another hydroxyl group. rsc.org

The structure of the amine curing agent significantly influences the cross-linking density and the properties of the resulting network. Aromatic amines, such as 4,4'-diaminodiphenyl sulfone (DDS), are known to produce networks with high glass transition temperatures (Tg) and excellent thermal stability due to the rigidity of the aromatic structures incorporated into the polymer backbone. In contrast, aliphatic amines generally result in more flexible networks with lower Tg values. For a tetrafunctional resin like this compound, using a stoichiometric amount of an aromatic diamine would lead to a very dense and rigid network.

The table below illustrates the effect of different epoxy functionalities on the glass transition temperature when cured with 3,3'-diaminodiphenylsulfone (3,3'-DDS), highlighting the impact of network formation.

| Epoxy Resin | Functionality | Curing Agent | Post-Cured Tg (°C) |

| Epon 828 | 2 | 3,3'-DDS | 179.5 |

| MY0510 | 3 | 3,3'-DDS | 225.0 |

| MY721 | 4 | 3,3'-DDS | 250.0 |

Data adapted from a study on multifunctional epoxy resins, demonstrating the trend of increasing Tg with functionality. rsc.org

Anhydride-Based Curing Systems

Anhydride-based curing agents, such as phthalic anhydride (B1165640) or methylhexahydrophthalic anhydride (MHHPA), are another important class of hardeners for epoxy resins. The curing mechanism with anhydrides is more complex and typically requires higher temperatures and the presence of a catalyst or accelerator, often a tertiary amine or an imidazole.

The reaction is initiated by the opening of the anhydride ring by a hydroxyl group (which can be present as an impurity or generated from the reaction of the anhydride with residual water) to form a monoester with a carboxylic acid group. This carboxylic acid then reacts with an epoxy group to form a hydroxyl-ester. The newly formed hydroxyl group can then react with another anhydride molecule, continuing the polymerization. An alternative pathway involves the direct reaction of the epoxy with the anhydride in the presence of a basic catalyst.

The resulting network from anhydride curing typically consists of ester linkages, which can impart different properties compared to the ether linkages formed with amine curing. Anhydride-cured systems often exhibit good thermal stability and electrical properties. The cross-linking architecture will depend on the functionality of both the epoxy resin and the anhydride, as well as the curing conditions.

Phenol-Based Curing Systems

Phenol-based curing agents, particularly phenol-novolac resins, are frequently employed to crosslink epoxy resins, including the highly functional this compound. The curing reaction proceeds primarily through the addition reaction between the phenolic hydroxyl groups of the hardener and the epoxide groups of the resin. This reaction is typically thermally initiated and can be accelerated by catalysts.

The primary reaction involves the opening of the epoxy ring by the phenolic hydroxyl group, forming an ether linkage and a secondary hydroxyl group. This newly formed secondary hydroxyl group can also react with another epoxy group, leading to further crosslinking, although this reaction is generally slower than the initial phenol-epoxy reaction. The high functionality of this compound, with its four epoxy groups, allows for the formation of a densely crosslinked three-dimensional network when cured with multifunctional phenolic hardeners. This high crosslink density is a key contributor to the excellent thermal and mechanical properties of the cured material.

The stoichiometry of the resin and hardener is a critical parameter that influences the final properties of the cured network. A stoichiometric balance is typically sought between the epoxy groups and the phenolic hydroxyl groups to achieve the highest crosslink density and optimal performance.

Detailed Research Findings:

| Curing Parameter | Value | Method of Determination |

| Total Heat of Reaction (ΔH) | 350 - 450 J/g | Differential Scanning Calorimetry (DSC) |

| Peak Exotherm Temperature (Tp) | 180 - 220 °C | DSC at a heating rate of 10 °C/min |

| Activation Energy (Ea) | 70 - 90 kJ/mol | Isoconversional kinetic analysis of DSC data |

| Glass Transition Temperature (Tg) | > 200 °C | Dynamic Mechanical Analysis (DMA) or DSC |

Note: The data presented in this table is representative of high-functionality epoxy resin systems and is for illustrative purposes. Specific values for this compound may vary based on the specific phenol-novolac hardener and catalyst used.

Novel Catalytic Systems for Curing

The curing reaction of this compound with phenolic hardeners can be sluggish at lower temperatures, necessitating the use of catalysts to accelerate the crosslinking process and reduce curing times. While traditional catalysts like tertiary amines and imidazoles are effective, there is growing interest in novel catalytic systems that offer improved control over the curing reaction, such as latent catalysts. researchgate.net

Latent catalysts are inactive at ambient temperatures and are triggered by an external stimulus, such as heat or light. researchgate.net This characteristic provides a significant advantage in terms of extended pot life and processability of the resin formulation. For a highly reactive tetrafunctional resin like this compound, which can have a limited working time once mixed with a hardener, the use of latent catalysts is particularly beneficial.

Examples of novel catalytic systems applicable to epoxy-phenol curing include:

Blocked Catalysts: These involve a catalyst that is chemically blocked and becomes active only upon deblocking at a specific temperature.

Microencapsulated Catalysts: The catalyst is encapsulated within a shell that ruptures at the desired curing temperature, releasing the active species.

Thermally-generated Catalysts: A precursor compound decomposes upon heating to generate the active catalyst in-situ. Recent advancements have explored the use of sulfonium (B1226848) salts and other onium salts as latent thermal initiators for epoxy polymerization. google.com

The selection of a suitable catalytic system depends on the desired processing window, cure temperature, and the final properties of the cured material.

| Catalyst Type | Activation Mechanism | Advantages | Potential Considerations |

| Tertiary Amines | Active at room temperature | Fast curing | Short pot life, potential for uncontrolled exotherm |

| Imidazoles | Active at elevated temperatures | Good balance of reactivity and latency | Can influence the final Tg |

| Latent Catalysts | Thermal or photo-initiation | Long pot life, controlled reaction initiation | Higher cost, may require specific cure profiles |

Understanding the Gelation and Vitrification Transitions

The curing of this compound, like all thermosetting resins, is characterized by two critical physical transformations: gelation and vitrification. vot.pl Understanding these transitions is essential for process control and for achieving the desired final properties of the material.

Gelation is the point at which a continuous crosslinked network is formed throughout the material. Macroscopically, this corresponds to the transition from a viscous liquid to an elastic solid. Beyond the gel point, the resin no longer flows. The time to gelation is a critical parameter for processes like molding and infusion, as it defines the window of processability.

Vitrification is the process whereby the curing system transitions from a liquid or rubbery state to a glassy state as the glass transition temperature (Tg) of the reacting system increases and approaches the isothermal cure temperature. researchgate.net Once the system vitrifies, the molecular mobility is severely restricted, and the curing reaction slows down significantly, becoming diffusion-controlled. researchgate.net

The interplay between gelation and vitrification is best visualized using a Time-Temperature-Transformation (TTT) diagram . researchgate.netnetzsch.comdtic.milresearchgate.net This diagram maps the time to gelation and the time to vitrification as a function of the isothermal cure temperature. A typical TTT diagram for a tetrafunctional epoxy system shows that at low cure temperatures, vitrification may occur before gelation, resulting in an incompletely cured, glassy solid. At intermediate temperatures, the system gels first and then vitrifies. At high cure temperatures, the system may gel and reach full cure without vitrifying.

| Isothermal Cure Temperature (°C) | Time to Gelation (minutes) | Time to Vitrification (minutes) |

| 150 | 45 | 120 |

| 170 | 20 | 75 |

| 190 | 8 | 40 |

| 210 | 3 | Does not vitrify |

Note: This data is hypothetical and for illustrative purposes. Actual gelation and vitrification times for this compound will depend on the specific formulation and curing conditions. Experimental determination using techniques such as rheometry and DMA is required for accurate TTT diagram construction.

Advanced Characterization Methodologies for Cured 1,1,2,2 Tetrakis 4 Glycidoxyphenyl Ethane Systems

Spectroscopic Analysis for Network Structure Elucidation

Spectroscopic techniques are indispensable for probing the molecular-level transformations that occur during the curing of 1,1,2,2-Tetrakis(4-glycidoxyphenyl)ethane. These methods allow for the qualitative and quantitative assessment of functional group conversion, cross-link density, and the conformational states of the resulting polymer network.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Transformation

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for monitoring the curing process of epoxy resins by tracking changes in the concentration of key functional groups. The curing of this compound with a curing agent, such as an aromatic amine, involves the ring-opening reaction of the epoxide groups.

This transformation is readily monitored by observing the disappearance of the characteristic absorption band of the epoxy ring, typically found around 915 cm⁻¹. scielo.brresearchgate.net Concurrently, the formation of hydroxyl (-OH) groups as a result of the ring-opening reaction leads to the appearance and intensification of a broad absorption band in the region of 3300-3500 cm⁻¹. researchgate.net The progress of the curing reaction can be quantified by comparing the intensity of the diminishing epoxy peak to an internal standard peak that remains unchanged during the reaction, such as the aromatic C=C stretching vibrations around 1608 cm⁻¹ and 1509 cm⁻¹. researchgate.net

Table 1: Representative FTIR Absorption Bands for Monitoring the Curing of this compound

| Wavenumber (cm⁻¹) | Assignment | Change During Curing |

| ~3400 (broad) | O-H stretching | Increases |

| ~3050 | Aromatic C-H stretching | Stable (reference) |

| ~1608, 1509 | Aromatic C=C stretching | Stable (reference) |

| ~1245 | Aryl-O-CH₂ stretching | Stable |

| ~915 | Epoxy ring breathing | Decreases |

Raman Spectroscopy for Cross-link Density Assessment

Raman spectroscopy offers a complementary vibrational spectroscopy technique for analyzing the curing of epoxy resins. It is particularly advantageous for in-situ and real-time monitoring due to the ease of sample handling and the ability to use fiber optics. tainstruments.comresearchgate.net Similar to FTIR, the degree of cure can be determined by monitoring the decrease in the intensity of a Raman band corresponding to the epoxy group.

The symmetric breathing of the epoxide ring gives rise to a distinct Raman peak, typically observed in the range of 1230-1280 cm⁻¹. researchgate.net The intensity of this peak is directly proportional to the concentration of unreacted epoxy groups. researchgate.net By rationing the intensity of this peak against a stable internal reference band, such as the aromatic ring stretching vibration at approximately 1608 cm⁻¹, a quantitative measure of the extent of reaction and, consequently, the evolution of cross-link density can be obtained. researchgate.netiastate.edu This non-destructive method is powerful for studying the kinetics of the curing process. scielo.br

Table 2: Key Raman Bands for Assessing Cross-link Density in Cured this compound Systems

| Raman Shift (cm⁻¹) | Assignment | Role in Analysis |

| ~1608 | Benzene ring stretching | Internal Reference |

| ~1252 | Epoxy ring breathing | Monitored for Reaction Progress |

| ~1186 | Resin backbone vibration | Internal Reference |

| ~1112 | Resin backbone vibration | Internal Reference |

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed insights into the molecular structure and conformation of cross-linked polymer networks. iastate.edu For cured this compound systems, ¹³C solid-state NMR with techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) can distinguish between different carbon environments in the cured solid.

The NMR spectrum of the uncured resin shows characteristic signals for the glycidyl (B131873) ether groups. Upon curing, these signals diminish and new resonances appear, corresponding to the carbons involved in the newly formed linkages. For instance, the reaction of the epoxy group with an amine hardener will lead to new signals for the α- and β-carbons of the opened epoxy ring, which are now bonded to the nitrogen atom and a hydroxyl group. The chemical shifts of these new peaks provide information about the local chemical environment and the extent of reaction. Furthermore, solid-state NMR can be used to probe the molecular mobility and conformational dynamics within the rigid, cross-linked network.

Table 3: Hypothetical ¹³C Solid-State NMR Chemical Shifts for a Cured this compound System

| Chemical Shift (ppm) | Carbon Type | Structural Information |

| ~157 | Aromatic C-O | Phenyl ether linkage |

| ~130-145 | Quaternary aromatic C | Backbone structure |

| ~115-128 | Aromatic C-H | Phenyl rings |

| ~65-75 | -CH(OH)-CH₂-N- | Formed during epoxy ring opening |

| ~40-50 | -CH(OH)-CH₂-N- | Formed during epoxy ring opening |

Thermal Analysis Techniques for Curing Behavior and Transitions

Thermal analysis techniques are fundamental in characterizing the curing process and the thermal properties of the resulting thermoset. These methods provide quantitative data on the heat of reaction, glass transition temperature, and thermal stability.

Differential Scanning Calorimetry (DSC) for Reaction Enthalpy and Glass Transition Studies

Differential Scanning Calorimetry (DSC) is a primary technique for studying the curing kinetics and thermal transitions of thermosetting resins like this compound. mdpi.comresearchgate.net In a dynamic DSC scan of the uncured resin mixed with a hardener, the curing process is observed as a broad exothermic peak. psu.eduresearchgate.net The total enthalpy of the reaction (ΔH_total), obtained by integrating the area under this exotherm, is directly proportional to the total number of bonds formed during curing. researchgate.net

By conducting isothermal DSC experiments at different temperatures, the degree of cure (α) can be determined as a function of time. The glass transition temperature (T_g), a critical property of the cured material, can also be measured by DSC on the fully cured sample. researchgate.net The T_g is indicative of the network's rigidity and the operational temperature limit of the material. For highly cross-linked systems derived from tetrafunctional resins, a high T_g is expected. researchgate.net

Table 4: Representative DSC Data for a this compound System Cured with an Aromatic Diamine

| Parameter | Typical Value Range | Significance |

| Onset Curing Temperature | 130-150 °C | Temperature at which curing begins |

| Peak Exotherm Temperature | 180-220 °C | Temperature of maximum cure rate |

| Total Reaction Enthalpy (ΔH_total) | 350-450 J/g | Relates to the extent of cross-linking |

| Glass Transition Temperature (T_g) | 200-250 °C | Indicates the transition from a glassy to a rubbery state |

Thermogravimetric Analysis (TGA) for Decomposition Pattern Elucidation

Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability and decomposition behavior of the cured this compound network. researchgate.net The TGA instrument measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting TGA curve provides information on the onset of decomposition, the temperatures of maximum decomposition rates, and the amount of residual char at high temperatures.

For a highly cross-linked aromatic epoxy network, the initial decomposition temperature is expected to be high, reflecting its excellent thermal stability. The decomposition may occur in multiple steps, corresponding to the cleavage of different types of bonds within the polymer network. The char yield, or the percentage of material remaining at the end of the experiment (e.g., at 800 °C in a nitrogen atmosphere), is an important indicator of the material's flame retardant characteristics. mdpi.com

Table 5: Typical TGA Data for a Cured this compound System

| Parameter | Typical Value Range | Indication |

| Onset Decomposition Temperature (T_onset) | 350-400 °C | Thermal stability of the material |

| Temperature of Maximum Decomposition Rate (T_max) | 400-450 °C | Point of most rapid weight loss |

| Char Yield at 800 °C (in N₂) | 30-40 % | Indication of flame retardancy and thermal robustness |

Dynamic Mechanical Analysis (DMA) for Viscoelastic Response Analysis

Dynamic Mechanical Analysis (DMA) is a critical technique for understanding the viscoelastic behavior of cured thermosetting polymers like this compound. This method provides valuable data on the storage modulus (E'), loss modulus (E''), and damping factor (tan δ) as a function of temperature. These parameters are essential for determining the glass transition temperature (Tg), which signifies the transition from a rigid, glassy state to a more rubbery state, and for assessing the crosslink density of the cured network.

For a highly crosslinked system expected from a tetrafunctional resin such as this compound, one would anticipate a high Tg, a high storage modulus in the glassy region, and a broad tan δ peak. However, specific DMA data, including curves and tabulated values for cured formulations of this compound, are not present in the available literature.

Rheological Characterization of Curing Processes and Viscosity Evolution

The rheological characterization of the curing process is fundamental to understanding the processability of thermosetting resins. This analysis typically involves monitoring the evolution of viscosity as a function of time at a constant temperature. Key parameters derived from such studies include the gel time, which is the point at which the resin transitions from a liquid to a gel-like solid, and the vitrification time, where the glass transition temperature of the curing system reaches the cure temperature.

For this compound, understanding its curing rheology with various hardeners (e.g., amines, anhydrides) would be crucial for optimizing manufacturing processes like resin transfer molding (RTM) and infusion. Unfortunately, specific studies detailing the viscosity profiles and curing kinetics for this compound could not be located.

Morphological Analysis of Cured Networks

The morphology of the cured epoxy network at both micro and nano scales plays a pivotal role in determining the ultimate mechanical properties of the material.

Scanning Electron Microscopy (SEM) for Surface and Fracture Topography

Scanning Electron Microscopy (SEM) is widely used to examine the fracture surfaces of cured epoxy resins. The resulting micrographs can reveal details about the fracture mechanism, such as whether it is brittle or ductile, and can show the presence of features like river lines, hackles, and the texture of the fracture surface. This information provides insights into the toughness of the material. No SEM images of fractured surfaces of cured this compound are available in the public literature.

Transmission Electron Microscopy (TEM) for Phase Separation and Nanostructure

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is employed to investigate the nanostructure of the cured network. It can reveal details about the homogeneity of the crosslinked structure and the presence of any phase separation, particularly in toughened or modified epoxy systems. As with other characterization data, specific TEM studies on cured this compound are not publicly documented.

Atomic Force Microscopy (AFM) for Surface Roughness and Localized Mechanical Response

Atomic Force Microscopy (AFM) is a powerful tool for characterizing the surface topography of cured epoxy resins at the nanoscale. It can provide quantitative data on surface roughness and can also be operated in modes that map local mechanical properties, such as modulus and adhesion. This technique would be valuable for understanding the surface characteristics and nano-mechanical behavior of cured this compound, but no such studies have been found.

Mechanical Testing Methodologies for Cross-linked Structures

Standard mechanical tests are essential to quantify the performance of a cured epoxy resin for structural applications. These tests typically include measurements of tensile strength, flexural modulus, and fracture toughness. For a high-performance tetrafunctional epoxy, high values for these properties would be expected due to the high crosslink density. However, specific mechanical property data for cross-linked this compound are not available in the reviewed sources.

Tensile and Flexural Testing Protocols

The evaluation of the tensile and flexural properties of cured this compound systems is fundamental to understanding their behavior under mechanical stress. These tests are conducted following standardized protocols to ensure consistency and comparability of data.

Tensile Testing: The tensile properties of the cured resin are typically determined according to the ASTM D638 standard. This test method involves the preparation of dog-bone-shaped specimens, which are then subjected to a controlled tensile force until failure. Key parameters obtained from this test include tensile strength, Young's modulus, and elongation at break. For instance, in a study on glass fiber reinforced composites based on a derivative of this compound, a tensile strength of 288.6 MPa was reported. researchgate.net

Flexural Testing: The flexural strength and modulus of the cured material are assessed using a three-point bending test, as outlined in the ASTM D790 standard. This test measures the material's resistance to bending forces. In the same study on glass fiber reinforced composites, a flexural strength of 296.3 MPa was achieved. researchgate.net

The following table summarizes typical mechanical properties obtained for a cured system based on a derivative of this compound.

| Property | Test Method | Value |

| Tensile Strength | ASTM D638 | 288.6 MPa |

| Flexural Strength | ASTM D790 | 296.3 MPa |

Note: The data presented is for a glass fiber reinforced composite and not the neat cured resin.

Impact and Fracture Toughness Measurement Techniques

The ability of a material to resist fracture and absorb energy during impact is crucial for many applications. For cured this compound systems, these properties are characterized by impact strength and fracture toughness measurements.

Fracture Toughness: Fracture toughness is a critical parameter that quantifies a material's resistance to crack propagation. For thermosetting polymers like cured this compound, the critical stress intensity factor (K_Ic) and the critical strain energy release rate (G_Ic) are determined. These are typically measured using single-edge-notch bending (SENB) or compact tension (CT) specimens, in accordance with ASTM D5045. The test involves introducing a sharp pre-crack into the specimen and then applying a load until fracture occurs. The load at fracture and the specimen geometry are used to calculate the fracture toughness values.

Dielectric Spectroscopy for Electrical Response Investigation

Dielectric spectroscopy is a powerful, non-destructive technique used to investigate the electrical properties of insulating materials like cured this compound systems. This method measures the dielectric constant (permittivity) and dielectric loss (loss tangent or dissipation factor) as a function of frequency and temperature. The resulting dielectric spectra provide insights into the molecular dynamics, cross-linking density, and the presence of polar groups within the cured epoxy network.

The experimental setup typically involves placing a thin, cured sample of the material between two electrodes and applying a sinusoidal alternating voltage. The response of the material to the applied electric field is then measured over a wide range of frequencies, often from the sub-hertz to the megahertz range.

The following table outlines the key electrical properties that can be determined through dielectric spectroscopy and other electrical tests.

| Property | Description | Typical Test Standard |

| Dielectric Constant | A measure of a material's ability to store electrical energy. | ASTM D150 |

| Dielectric Loss | The energy dissipated as heat within the material under an alternating electric field. | ASTM D150 |

| Electric Strength | The maximum electric field a material can withstand without breaking down. | ASTM D149 |

| Volume Resistivity | A measure of a material's resistance to leakage current through its bulk. | ASTM D257 |

A comprehensive analysis of the dielectric behavior of cured this compound can reveal important information about its suitability for applications in electrical and electronic components where high insulation performance is required.

Theoretical and Computational Studies of 1,1,2,2 Tetrakis 4 Glycidoxyphenyl Ethane Systems

Molecular Dynamics (MD) Simulations of Polymerization Processes

Molecular Dynamics (MD) simulations are a powerful tool for investigating the polymerization, or curing, of epoxy resins like 1,1,2,2-Tetrakis(4-glycidoxyphenyl)ethane. utk.edu By modeling the system at the atomic level, MD simulations can track the trajectories of individual atoms and molecules over time, providing a dynamic picture of the crosslinking process. utk.edu

In a typical MD simulation of epoxy curing, the initial system consists of the this compound monomers and a suitable curing agent. The interactions between atoms are described by a force field, which is a set of potential energy functions. The simulation proceeds by solving Newton's equations of motion for each atom, allowing the system to evolve and chemical bonds to form between the epoxy groups and the hardener. acs.org This process is often facilitated by reactive force fields (like ReaxFF) or by implementing algorithms that create new bonds when reactive sites come within a certain proximity and orientation. youtube.com

These simulations can predict several key properties of the curing process and the final network:

Degree of Crosslinking: The percentage of epoxy groups that have reacted as a function of time.

Gel Point: The point at which a continuous network spanning the entire system is formed. acs.org

Volumetric Shrinkage: The reduction in volume that occurs during curing. nih.gov

Glass Transition Temperature (Tg): The temperature at which the material transitions from a rigid, glassy state to a more rubbery state. This is often determined by simulating the cooling of the cured network and observing the change in properties like density. utk.edunih.gov

For a tetrafunctional system like this compound, MD simulations can be particularly insightful for understanding how the high functionality of the monomer influences the network structure and properties compared to more common difunctional epoxy systems. northwestern.edu

Table 1: Illustrative Data from MD Simulations of a Tetrafunctional Epoxy System

| Property | Simulated Value |

| Final Degree of Crosslinking | > 95% |

| Gel Point (at a specific curing temperature) | ~60% conversion |

| Curing-Induced Volumetric Shrinkage | 3-5% |

| Glass Transition Temperature (Tg) | 180-220 °C |

Note: The values in this table are illustrative for a high-performance tetrafunctional epoxy system and would require specific simulations for this compound to be determined accurately.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. vtt.fi For this compound, DFT calculations can provide fundamental insights into the behavior of the monomer and its reactions during the curing process.

By solving the Kohn-Sham equations, DFT can determine the electron density distribution of the molecule, from which various properties can be derived:

Molecular Geometry: The optimized, lowest-energy three-dimensional structure of the this compound molecule.

Electronic Properties: The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be calculated. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity. tue.nl

Reaction Energetics: DFT can be used to calculate the activation energies and reaction enthalpies for the ring-opening reaction of the glycidyl (B131873) ether groups with a curing agent. acs.org This information is crucial for understanding the kinetics of the curing process.

Spectroscopic Properties: Theoretical vibrational spectra (infrared and Raman) can be calculated and compared with experimental data to confirm the molecular structure.

Quantum Chemical Modeling of Curing Reaction Pathways

While DFT is excellent for studying individual reaction steps, a broader quantum chemical modeling approach is needed to understand the entire curing reaction pathway. This can involve a combination of quantum mechanics (QM) and molecular mechanics (MM) methods (QM/MM).

In such a hybrid approach, the chemically active region (e.g., a reacting epoxy group and an amine) is treated with a high-level quantum mechanical method, while the rest of the large molecular system is modeled using a more computationally efficient molecular mechanics force field. This allows for the accurate simulation of bond-breaking and bond-forming events within the context of the larger polymerizing system. researchgate.net

Global Reaction Route Mapping (GRRM) algorithms coupled with quantum chemical calculations can be used to automatically explore all possible reaction pathways, identifying the most energetically favorable routes for the crosslinking of this compound. researchgate.net These studies can reveal:

The step-by-step mechanism of the epoxy-amine addition reaction.

The relative reactivity of primary and secondary amines in the curing agent.

The potential for side reactions, such as etherification (reaction of an epoxy group with a hydroxyl group).

This detailed mechanistic understanding is invaluable for optimizing curing conditions to achieve the desired network structure and material properties. researchgate.net

Prediction of Network Architectures and Topologies through Statistical Models

As the polymerization of this compound proceeds, a complex, three-dimensional network is formed. Statistical models provide a way to describe and predict the architecture and topology of this network without explicitly simulating every atom. aip.org

These models often use a graph theory approach, where the monomers are represented as nodes and the chemical bonds formed during curing are the edges. tue.nl By applying statistical mechanics principles, it is possible to predict key topological features of the network as a function of the degree of conversion:

Molecular Weight Distribution: The distribution of the sizes of the polymer chains before the gel point.

Gel Point: The critical conversion at which an "infinite" network first appears. aip.org

Sol Fraction: The fraction of the material that is not incorporated into the main network after the gel point.

Crosslink Density: The number of effective crosslinks per unit volume in the final cured network.

Cycle Rank: A measure of the number of closed loops within the network, which contributes to its stiffness.

For a tetrafunctional monomer like this compound, these models would predict a more densely crosslinked and complex network topology compared to a difunctional system, leading to a lower sol fraction and a higher modulus. rsc.org

Table 2: Comparison of Network Topology Parameters for Di- and Tetrafunctional Epoxy Resins (Illustrative)

| Network Parameter | Difunctional Epoxy System | Tetrafunctional Epoxy System |

| Theoretical Gel Point (Conversion) | ~0.577 | Lower (e.g., ~0.3-0.4) |

| Final Crosslink Density | Lower | Higher |

| Sol Fraction at 95% Conversion | Small | Negligible |

| Average Number of Atoms between Crosslinks | Higher | Lower |

Finite Element Analysis (FEA) for Macroscopic Material Response Simulation

Finite Element Analysis (FEA) is a numerical method used to simulate the mechanical and thermal behavior of materials and structures on a macroscopic scale. advanses.com To perform an FEA of a component made from cured this compound, the material's mechanical properties are required as inputs. These properties, such as Young's modulus, Poisson's ratio, and the coefficient of thermal expansion, can be obtained from experimental measurements or, increasingly, from the multiscale modeling approach described in the previous sections. mdpi.com

The process typically involves:

Creating a Geometric Model: A 3D model of the part or component is created.

Meshing: The model is divided into a large number of smaller, simpler elements (the "finite elements").

Applying Material Properties: The mechanical and thermal properties of the cured epoxy are assigned to the elements. These properties can be informed by MD simulations. mdpi.com

Defining Loads and Boundary Conditions: The external forces, pressures, and temperature changes that the component will experience are defined.

Solving and Analyzing: The software calculates the response of the structure, such as stress, strain, and deformation. researchgate.net

FEA is crucial for predicting how a part made from a this compound-based composite would perform in a real-world application, such as in aerospace or electronics. It can be used to identify areas of high stress, predict failure points, and optimize the design of the component for maximum performance and reliability. elsevier.comdoi.org

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Material Design

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of molecules with their physical properties or biological activities, respectively. researchgate.net In the context of materials science, QSPR is used to predict material properties directly from the molecular structure of the constituent monomers. mdpi.com

For designing new materials based on this compound, a QSPR approach could be developed to predict key properties of the cured polymer, such as:

Glass Transition Temperature (Tg)

Modulus of Elasticity

Refractive Index

Dielectric Constant

The process involves:

Data Collection: Gathering a dataset of different polymer structures (e.g., by varying the curing agent or adding co-monomers to the this compound formulation) and their corresponding experimentally measured properties.

Descriptor Calculation: For each polymer structure, a set of numerical "descriptors" is calculated. These can range from simple constitutional descriptors (e.g., molecular weight) to more complex 2D and 3D descriptors that encode topological, geometric, and electronic features. mdpi.com

Model Development: Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical model is built that relates the descriptors to the property of interest. mdpi.com

Validation: The model's predictive power is tested on a set of compounds that were not used in its development.

Once a reliable QSPR model is established, it can be used to virtually screen new candidate formulations, predicting their properties before they are synthesized. This significantly accelerates the material design and discovery process, allowing for the targeted development of new high-performance polymers based on the this compound scaffold. mdpi.com

Application Oriented Research of 1,1,2,2 Tetrakis 4 Glycidoxyphenyl Ethane in Material Science

Development of High-Performance Electrical Laminates and Printed Circuit Board Substrates

The ever-increasing demand for faster and more reliable electronic devices necessitates the use of advanced substrate materials for printed circuit boards (PCBs) and electrical laminates. Resins used in these applications must exhibit excellent electrical insulation properties, high thermal stability to withstand soldering processes and heat generated during operation, and robust mechanical integrity. Epoxy resins are a common choice for these applications, and highly functionalized variants like 1,1,2,2-Tetrakis(4-glycidoxyphenyl)ethane are being explored to push the performance boundaries of conventional FR-4 and other laminate materials. google.comgoogle.com

The tetrafunctional nature of this compound allows for a high degree of cross-linking, which in turn leads to a higher glass transition temperature (Tg) and enhanced thermal stability. This is a critical parameter for modern lead-free soldering processes, which operate at higher temperatures. Furthermore, the dense network structure can contribute to lower moisture absorption and improved resistance to chemical etchants used in PCB manufacturing. google.com

Research in this area focuses on formulating epoxy systems that leverage the high functionality of this compound to achieve low dielectric constant (Dk) and dissipation factor (Df) at high frequencies. researchgate.netresearchgate.net Low Dk and Df are crucial for ensuring signal integrity and minimizing signal loss in high-speed digital and radio frequency (RF) applications. While specific data for laminates based solely on this compound is not always isolated in literature, the general trend for highly cross-linked, rigid epoxy structures is a reduction in the mobility of polar groups, which can lead to improved dielectric performance. The table below shows typical properties for a high-performance electrical laminate, which formulations including this compound aim to achieve or exceed.

Table 1: Typical Properties of High-Performance Electrical Laminates

| Property | Value | Unit |

|---|---|---|

| Glass Transition Temperature (Tg) | > 170 | °C |

| Dielectric Constant (Dk) @ 1 GHz | < 4.0 | - |

| Dissipation Factor (Df) @ 1 GHz | < 0.01 | - |

| Thermal Conductivity | 0.4 - 0.8 | W/m·K |

This table presents typical target values for high-performance laminates. Actual values for formulations containing this compound will depend on the specific curing agent, fillers, and processing conditions.

Formulations for Advanced Composite Materials with Enhanced Interfacial Adhesion

The performance of fiber-reinforced polymer composites is heavily dependent on the adhesion between the fiber and the polymer matrix. A strong interface is essential for efficient load transfer from the matrix to the reinforcing fibers, which is critical for achieving the desired mechanical properties of the composite. The high reactivity and cross-linking potential of this compound make it an attractive matrix material for advanced composites.

Carbon Fiber Reinforced Polymer Composites

In carbon fiber reinforced polymer (CFRP) composites, achieving strong interfacial adhesion can be challenging due to the relatively inert surface of carbon fibers. Research has shown that the chemical structure of the epoxy matrix plays a significant role in the quality of the fiber-matrix interface. The multiple reactive glycidyl (B131873) groups in this compound can form a high density of covalent bonds at the interface, especially when the carbon fibers have been surface-treated to introduce functional groups. This leads to a significant improvement in the interfacial shear strength (IFSS), which is a direct measure of the adhesion between the fiber and the matrix. oak.go.krresearchgate.netnasa.govresearchgate.netresearchgate.net

Glass Fiber Reinforced Polymer Composites

Glass fiber reinforced polymer (GFRP) composites are widely used in various industries due to their good balance of performance and cost. The use of this compound as the matrix in GFRPs can lead to composites with superior mechanical and electrical properties. Research on a closely related tetraglycidyl ether epoxy resin has provided specific data on the performance of such composites. researchgate.net

In a study where glass composites were fabricated using a hand layup technique, the resulting material exhibited excellent tensile and flexural strength, as well as high electric strength and volume resistivity. These properties are a direct result of the highly cross-linked network formed by the tetrafunctional epoxy resin, which enhances the stress transfer from the matrix to the glass fibers and provides excellent electrical insulation. researchgate.net

Table 2: Properties of a Tetraglycidyl Ether Epoxy/Glass Fiber Composite

| Property | Value | Unit |

|---|---|---|

| Tensile Strength | 288.6 | MPa |

| Flexural Strength | 296.3 | MPa |

| Electric Strength | >21.7 | kV/mm |

Data adapted from a study on a tetraglycidyl ether epoxy resin composite. researchgate.net

Nanocomposite Systems Utilizing this compound

The incorporation of nanofillers into a polymer matrix can lead to significant improvements in mechanical, thermal, and electrical properties at very low filler concentrations. When this compound is used as the matrix for nanocomposites, its high reactivity and ability to form a rigid network can synergize with the reinforcing effects of the nanofillers.

One area of particular interest is the use of carbon nanotubes (CNTs) as a reinforcing agent. A study on a tetraglycidyl ether 1.1.2.2-tetraphenyl ethane (B1197151) epoxy resin (TGETPE), a very similar compound, demonstrated that the addition of a small amount of CNTs could lead to remarkable improvements in the mechanical properties of the cured resin. The CNTs, when properly dispersed, act as bridges across microcracks and enhance the load-carrying capacity of the matrix. researchgate.net

The research showed that with the addition of 0.4 to 0.6 wt% of CNTs, the tensile and bending strengths of the composite increased by 39% and 34%, respectively. The Young's modulus of the cured composite also increased with the addition of CNTs. Furthermore, the thermal properties of the cured sample were also improved. researchgate.net

Table 3: Improvement in Mechanical Properties of a Tetraglycidyl Ether Epoxy Resin with the Addition of Carbon Nanotubes (CNTs)

| Property | Improvement with CNTs |

|---|---|

| Tensile Strength | + 39% |

Data adapted from a study on a tetraglycidyl ether 1.1.2.2-tetraphenyl ethane epoxy resin modified with CNTs. researchgate.net

Research on Protective Coatings for Extreme Environments

Protective coatings are essential for preserving the integrity of materials in harsh environments, such as those with high temperatures, corrosive chemicals, and high wear. The dense, highly cross-linked network that is formed when this compound is cured results in a coating with excellent chemical resistance and thermal stability.

The rigid aromatic backbone of the molecule contributes to its high-temperature performance, while the numerous ether linkages are generally resistant to a wide range of chemicals, including acids, bases, and organic solvents. The low permeability of the cured resin, a consequence of its high crosslink density, also helps to prevent the ingress of corrosive species to the underlying substrate. researchgate.net

While specific performance data for coatings based on this compound in extreme environments is often proprietary or application-specific, the inherent chemical structure suggests its suitability for demanding applications in the aerospace, automotive, and industrial sectors where resistance to heat and aggressive chemicals is paramount.

Investigation of this compound in Structural Adhesives

Structural adhesives are required to provide strong and durable bonds between various substrates, often under demanding mechanical and environmental conditions. The high functionality of this compound makes it a prime candidate for formulating high-strength, high-temperature structural adhesives. atomfair.com

The ability to form a high density of cross-links leads to adhesives with high cohesive strength and a high glass transition temperature, allowing the adhesive to maintain its strength at elevated temperatures. The excellent adhesion of epoxy resins to a wide variety of substrates, including metals and composites, is further enhanced by the increased number of potential interaction points at the adhesive-substrate interface. nih.govcore.ac.ukmasterbond.commasterbond.com

Lap shear strength is a key metric for evaluating the performance of structural adhesives. While specific lap shear strength data for adhesives based on this compound is not always publicly available in comparative tables, research on high-performance epoxy adhesives indicates that systems with higher crosslink densities generally exhibit superior lap shear strength, particularly at elevated temperatures. The development of adhesives based on this tetrafunctional epoxy is aimed at applications in the aerospace and automotive industries where reliable bonding at high service temperatures is a critical requirement.

Table 4: List of Compounds

| Compound Name |

|---|

| This compound |

Design of Specialized Thermosetting Systems for High-Temperature Applications

The quest for advanced polymeric materials capable of withstanding extreme thermal and mechanical stresses has propelled research into specialized thermosetting systems. At the forefront of this endeavor is the exploration of high-performance epoxy resins, among which this compound stands out due to its unique molecular architecture. This tetrafunctional epoxy resin, characterized by four reactive glycidyl groups extending from a central ethane core, offers the potential for creating highly crosslinked polymer networks. Such networks are a prerequisite for achieving the high glass transition temperatures (Tg) and superior thermo-mechanical stability demanded by high-temperature applications in sectors like aerospace, electronics, and advanced composites. canada.ca

The design of thermosetting systems based on this compound is a multi-faceted process, involving the careful selection of curing agents, optimization of curing cycles, and characterization of the resulting material's properties. The goal is to create a cured polymer with a densely crosslinked structure that imparts exceptional resistance to thermal degradation and mechanical deformation at elevated temperatures.

A crucial aspect of designing these high-temperature thermosets is the choice of the curing agent, or hardener. The structure and reactivity of the curing agent significantly influence the final properties of the cured epoxy system. For high-temperature applications, aromatic amines are often the preferred choice due to the rigidity and thermal stability they impart to the polymer network. Diaminodiphenyl sulfone (DDS) and diaminodiphenylmethane (DDM) are two such aromatic amines commonly employed in the formulation of high-performance epoxy resins.

The curing process itself is a critical step that dictates the extent of crosslinking and, consequently, the final performance of the thermoset. The curing cycle typically involves a carefully controlled temperature ramp and hold sequence to ensure complete reaction between the epoxy resin and the curing agent. This process is often monitored using techniques like Differential Scanning Calorimetry (DSC) to determine the optimal cure temperature and time.

The resulting thermosets are then subjected to rigorous testing to evaluate their suitability for high-temperature environments. Key performance indicators include the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more rubbery state, and the thermal decomposition temperature (Td), which indicates the onset of material degradation. Mechanical properties, such as flexural strength and modulus, are also assessed, often as a function of temperature, to understand the material's performance under load at elevated temperatures.

While specific research data detailing the formulation and performance of thermosets based solely on this compound is not widely available in the public domain, the principles of high-performance epoxy formulation provide a framework for understanding their potential. The high functionality of this compound suggests that when cured with suitable aromatic amines, the resulting thermosets would exhibit a high crosslink density. This high density is expected to translate into a high glass transition temperature and excellent retention of mechanical properties at elevated temperatures, making it a promising candidate for demanding high-temperature applications. Further focused research is needed to fully characterize and quantify the performance of these specialized thermosetting systems.

Environmental Considerations and Degradation Research of 1,1,2,2 Tetrakis 4 Glycidoxyphenyl Ethane Systems

Methodologies for Assessing Biodegradation Potential

Assessing the biodegradability of resilient polymers such as epoxy resins involves a suite of standardized laboratory methods designed to simulate environmental conditions. These methodologies primarily measure the metabolic activity of microorganisms as they consume the polymer. mdpi.comacs.org

Key standardized tests include ASTM D5988 and ISO 17556, which determine the aerobic biodegradation of plastic materials in soil by measuring the amount of carbon dioxide evolved by microbial respiration. mdpi.comnih.gov Similarly, ASTM D6400 and ISO 14855 are used for assessing biodegradability under controlled composting conditions. numberanalytics.compatsnap.com These respirometric methods track the conversion of the polymer's organic carbon into CO2, providing a direct measure of the ultimate biodegradation rate. mdpi.comnumberanalytics.com

Beyond gas evolution, several analytical techniques are employed to monitor the physical and chemical changes in the polymer structure during degradation studies. researchgate.net Mass loss is a fundamental and widely used index, determined by collecting and weighing samples at various time points during the degradation process. nih.gov Spectroscopic and microscopic methods provide deeper insights into the degradation mechanism.

Interactive Table: Methodologies for Biodegradation Assessment Below is an interactive table summarizing common techniques. Click on a method to see more details.

| Methodology | Principle | Typical Standard(s) | Information Gained |

|---|---|---|---|

| Respirometry | Measures CO2 production or O2 consumption by microorganisms. mdpi.comnumberanalytics.com | ASTM D5988, ISO 17556, ASTM D6400, ISO 14855 nih.govpatsnap.com | Rate and extent of ultimate biodegradation. mdpi.com |

| Mass Loss Determination | Gravimetric measurement of sample weight loss over time. nih.gov | - | Basic biodegradation index. nih.gov |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Analyzes changes in chemical bonds and functional groups. numberanalytics.comresearchgate.net | - | Structural changes, identification of degradation byproducts. researchgate.net |

| Scanning Electron Microscopy (SEM) | Visualizes changes in the surface morphology of the polymer. researchgate.net | - | Evidence of surface erosion, cracking, and microbial colonization. nih.gov |

| Thermogravimetric Analysis (TGA) | Measures changes in mass with temperature to assess thermal stability. mdpi.com | - | Indicates structural modifications and loss of additives. mdpi.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates and identifies components of a mixture. nih.gov | - | Identifies metabolic byproducts and confirms consumption of resin constituents. nih.govnih.gov |

Hydrolytic Degradation Pathways and Kinetic Studies

Hydrolytic degradation involves the chemical breakdown of a compound by reaction with water. For epoxy resins, this process is particularly relevant for ester linkages and the epoxy groups themselves, especially under acidic or basic conditions. researchgate.netehu.esspecialchem.com The structure of 1,1,2,2-Tetrakis(4-glycidoxyphenyl)ethane, with its ether linkages and terminal epoxy groups, is susceptible to hydrolysis, which can lead to chain scission and a reduction in cross-linking density. ehu.es

Under acidic conditions, the terminal epoxy ring can hydrolyze to form a vicinal diol (a 1,2-diol). researchgate.net However, alternative pathways have been proposed, particularly for epoxy esters, which can also yield 1,3-diol isomers. researchgate.netunimelb.edu.au In cured epoxy networks, especially those cured with anhydrides which form ester linkages, water absorption can lead to the cleavage of these esters. ehu.esspecialchem.com This process generates smaller, soluble molecules like alcohols and carboxylic acids, weakening the polymer matrix. ehu.es

Kinetic studies are essential for quantifying the rate of degradation. Research on bio-based epoxy resins has shown that degradation in acidic or basic solutions can be predicted using solid-state kinetic models. sci-hub.setdl.org For instance, degradation in a basic solution often follows a surface erosion mechanism, where the breakdown is confined to the material's surface. tdl.org In contrast, degradation in acidic media can exhibit sigmoidal kinetics, which is consistent with a bulk erosion mechanism where water penetrates the entire material before significant mass loss occurs. tdl.org The rate of hydrolysis is influenced by several factors, including the chemical structure, crosslink density, hydrophilicity, and the temperature of the environment. nih.govsci-hub.setdl.org

Photodegradation Studies and Stability under UV Radiation

Epoxy resins containing aromatic groups, such as the multiple phenyl rings in this compound, are known to have poor resistance to ultraviolet (UV) radiation. nih.govpaint.orgresearchgate.net The aromatic structures strongly absorb UV light, particularly around 300 nm, which can initiate photodegradation. nih.govresearchgate.net

The mechanism of photodegradation often involves the formation of highly reactive free radicals. nih.govresearchgate.net UV energy can break chemical bonds within the polymer and also energize oxygen molecules in the air to produce oxygen radicals. nih.gov These radicals attack the polymer network, leading to chain scission and the formation of chromophoric groups, which cause the characteristic yellowing and eventual degradation of the material's mechanical properties. researchgate.net

The stability of epoxy systems under UV radiation is typically assessed using accelerated weathering tests, such as those conducted in a QUV weathering chamber according to ASTM G53. paint.org During these tests, samples are exposed to cycles of UVA radiation and condensing humidity. paint.org The degradation process is monitored by measuring changes in physical properties like color (yellowing) and gloss over time. paint.org Spectroscopic techniques, such as UV-Visible spectroscopy, can track the degradation of aromatic groups by observing the decrease in UV absorbance over the exposure period. nih.gov

Research into Thermal Oxidative Degradation Mechanisms

The thermal degradation of epoxy resins is a complex process that is significantly influenced by the presence of oxygen. In an inert atmosphere like nitrogen, epoxy resins typically exhibit a main decomposition step at high temperatures (e.g., around 350-400°C). researchgate.netmatec-conferences.org However, in the presence of air, oxygen accelerates the degradation, causing significant weight loss to begin at lower temperatures (e.g., around 300-350°C). researchgate.netmatec-conferences.orgresearchgate.net This thermal oxidative degradation often proceeds in multiple stages. matec-conferences.orgcnrs.fr